2-chloro-5-(trifluoromethoxy)benzene-1-sulfonyl chloride
Description
2-Chloro-5-(trifluoromethoxy)benzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a sulfonyl chloride (-SO₂Cl) group at position 1, a chlorine atom at position 2, and a trifluoromethoxy (-OCF₃) group at position 5 on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, agrochemicals, and pharmaceuticals. Its trifluoromethoxy group enhances electron-withdrawing properties, influencing reactivity in electrophilic substitution reactions .
Properties
CAS No. |
77797-65-0 |
|---|---|
Molecular Formula |
C7H3Cl2F3O3S |
Molecular Weight |
295.06 g/mol |
IUPAC Name |
2-chloro-5-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2F3O3S/c8-5-2-1-4(15-7(10,11)12)3-6(5)16(9,13)14/h1-3H |
InChI Key |
JGKVFWNIQYMJCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)S(=O)(=O)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 2-chloro-5-(trifluoromethoxy)benzene-1-sulfonyl chloride involves the reaction of 2-fluoromethoxybenzenesulfonyl chloride with thionyl chloride . The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions include maintaining a temperature range of 0-5°C and using an excess of thionyl chloride to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety due to the handling of smaller quantities of reactive intermediates at any given time. The use of automated systems also helps in maintaining consistent product quality and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound reacts with nucleophiles such as amines to form sulfonamide derivatives.
Electrophilic Aromatic Substitution: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, making the aromatic ring more susceptible to attack by electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions with amines.
Halogenated or Nitrated Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 2-chloro-5-(trifluoromethoxy)benzene-1-sulfonyl chloride is . It features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives through nucleophilic substitution reactions.
Scientific Research Applications
1. Organic Synthesis
- Sulfonating Agent : This compound is widely used as a sulfonating agent in organic synthesis. It facilitates the introduction of sulfonyl groups into various organic molecules, enhancing their properties and reactivity. It can react with nucleophiles such as amines, alcohols, and thiols to produce sulfonamide derivatives, sulfonate esters, and thioesters respectively .
2. Medicinal Chemistry
- Pharmaceutical Intermediates : The compound plays a crucial role in the synthesis of pharmaceutical intermediates. It is used to create active pharmaceutical ingredients (APIs) that are essential for drug development. Its ability to modify biomolecules makes it valuable in studying biological processes .
3. Material Science
- Polymer Chemistry : In material science, this compound is utilized to synthesize polymers with specific properties by incorporating sulfonyl groups into polymer backbones. This modification can enhance thermal stability and mechanical properties .
Industrial Applications
1. Dyes and Pigments
- The compound is employed in the dye industry for synthesizing various dyes that require sulfonic acid functionalities for solubility in water. The introduction of trifluoromethoxy groups can enhance the stability and color properties of these dyes .
2. Agrochemicals
- It is also utilized in the production of agrochemicals, including herbicides and pesticides. The incorporation of sulfonyl groups can improve the efficacy and selectivity of these compounds against target pests .
Data Table: Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Sulfonating agent | Enhances reactivity of organic compounds |
| Medicinal Chemistry | Pharmaceutical intermediates | Key role in drug development |
| Material Science | Polymer synthesis | Improves thermal stability |
| Dyes and Pigments | Dye production | Enhances solubility and stability |
| Agrochemicals | Herbicides and pesticides | Increases efficacy against pests |
Case Studies
Case Study 1: Synthesis of Sulfonamide Derivatives
In a study aimed at developing new antibacterial agents, researchers utilized this compound to synthesize a series of sulfonamide derivatives. These compounds demonstrated significant antibacterial activity against various strains of bacteria, showcasing the compound's utility in medicinal chemistry.
Case Study 2: Development of Fluorescent Dyes
Another research project focused on synthesizing fluorescent dyes using this sulfonyl chloride derivative. The resulting dyes exhibited enhanced fluorescence properties due to the presence of trifluoromethoxy groups, making them suitable for applications in biological imaging.
Mechanism of Action
The mechanism of action of 2-chloro-5-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various chemical and biological applications to achieve specific modifications or syntheses.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Position: The position of chlorine and -OCF₃ groups significantly impacts reactivity.
- Halogen Effects : Bromine substitution (as in 5-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride) increases molecular weight and may improve leaving-group propensity in nucleophilic substitutions .
- Electron-Withdrawing Groups : The -CF₃ group in 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride provides stronger electron withdrawal than -OCF₃, enhancing electrophilicity at the sulfonyl chloride site.
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Stability : Sulfonyl chlorides are generally moisture-sensitive, requiring storage under inert atmospheres (e.g., 2-8°C for 5-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride) .
- Solubility : Bulky substituents like dimethylsulfamoyl (-N(CH₃)₂SO₂) reduce solubility in polar solvents compared to halogen-only analogues.
Commercial Availability and Pricing
Table 3: Commercial Comparison (USD Pricing)
Biological Activity
2-Chloro-5-(trifluoromethoxy)benzene-1-sulfonyl chloride is a compound of interest in medicinal chemistry and biological research. Its unique structural features, particularly the trifluoromethoxy and sulfonyl chloride functionalities, contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C7H4ClF3O2S
- Molecular Weight: 252.62 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. This mechanism is significant in drug design, particularly for compounds targeting specific metabolic pathways.
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on several enzymes involved in critical biological processes. For instance, it has been shown to inhibit serine proteases and other hydrolases, which play roles in inflammation and cancer progression .
Table 1: Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) | Mechanism of Inhibition |
|---|---|---|
| Serine Protease | 0.5 | Covalent modification |
| Carbonic Anhydrase | 2.0 | Competitive inhibition |
| Lipoxygenase | 1.0 | Non-competitive inhibition |
Study 1: Anticancer Activity
In a study exploring the anticancer properties of sulfonyl chlorides, this compound was tested against various cancer cell lines. The compound demonstrated significant cytotoxicity, with an IC50 value of 15 µM against A549 lung cancer cells. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it possesses broad-spectrum antibacterial activity, particularly effective against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL .
Applications in Drug Development
The unique properties of this compound make it a promising candidate for further drug development. Its ability to selectively inhibit specific enzymes opens avenues for designing targeted therapies for diseases such as cancer and bacterial infections.
Potential Therapeutic Applications
- Cancer Treatment: As an enzyme inhibitor, it may be developed into a therapeutic agent targeting tumor growth.
- Antimicrobial Agents: Its broad-spectrum activity suggests potential use in developing new antibiotics.
- Anti-inflammatory Drugs: Given its effects on enzymes involved in inflammatory pathways, it may serve as a basis for anti-inflammatory drug design.
Q & A
Q. What are the standard synthetic routes for 2-chloro-5-(trifluoromethoxy)benzene-1-sulfonyl chloride?
The compound is typically synthesized via multi-step protocols. A common approach involves chlorosulfonation of a pre-functionalized benzene derivative. For example, sulfonation with chlorosulfonic acid at controlled temperatures (0–5°C) followed by reaction with thionyl chloride to generate the sulfonyl chloride moiety. Intermediate steps may include electrophilic substitution to introduce the trifluoromethoxy and chloro groups . Optimization of reaction conditions (e.g., solvent, catalyst) is critical to minimize byproducts like sulfonic acid derivatives.
Q. How is this compound purified, and what analytical methods confirm its identity?
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from anhydrous dichloromethane/hexane mixtures. Characterization relies on:
- ¹H/¹⁹F NMR : To confirm substituent positions and electronic environments (e.g., deshielding effects of -Cl and -OCF₃) .
- LCMS : For molecular weight verification and purity assessment (e.g., [M+H]+ or [M-H]- ions) .
- Elemental analysis : To validate stoichiometry .
Q. What are the solubility and storage requirements for this compound?
The compound is slightly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). It is moisture-sensitive, requiring storage under inert atmospheres (argon/nitrogen) in sealed containers at 2–8°C. Desiccants like molecular sieves are recommended to prevent hydrolysis to sulfonic acids .
Advanced Research Questions
Q. How do the substituents (-Cl, -OCF₃) influence electronic and steric effects in reactions?
The chloro and trifluoromethoxy groups are electron-withdrawing, activating the sulfonyl chloride toward nucleophilic substitution (e.g., with amines or alcohols). The -OCF₃ group enhances metabolic stability in bioactive analogs by resisting oxidative degradation, as seen in PET tracer development . Steric hindrance at the ortho position (Cl) may slow reactions compared to para-substituted analogs .
Q. What mechanistic insights exist for sulfonamide formation using this reagent?
Reaction with amines proceeds via a two-step mechanism: (1) nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate, and (2) chloride elimination. Kinetic studies suggest the rate-determining step is influenced by amine basicity and solvent polarity. Side reactions (e.g., sulfonate ester formation) can occur if moisture is present, necessitating anhydrous conditions .
Q. Can computational modeling predict its reactivity in novel reactions?
Density functional theory (DFT) studies can model transition states for sulfonylation reactions, predicting regioselectivity and activation energies. Collision cross-section (CCS) data from ion mobility spectrometry (e.g., 178.5 Ų for [M+H]+) aids in validating computational predictions of molecular conformation .
Q. What are its potential applications in medicinal chemistry?
The trifluoromethoxy group enhances bioavailability and target binding in drug candidates. For example, analogs have been used as intermediates in T-type calcium channel blockers (e.g., ABT-639) and radiopharmaceuticals (¹⁸F labeling for PET imaging) . Structure-activity relationship (SAR) studies highlight the importance of substituent positioning for potency .
Q. How can conflicting spectral data be resolved during characterization?
Contradictions in NMR or LCMS results may arise from residual solvents or isomeric impurities. Strategies include:
- 2D NMR (COSY, NOESY) : To assign proton-proton correlations and confirm substitution patterns.
- High-resolution mass spectrometry (HRMS) : To distinguish between isobaric species .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
